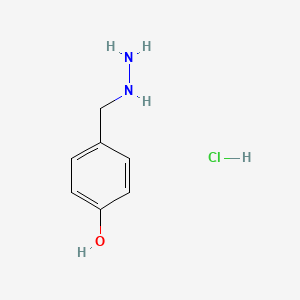
4-(Hydrazinylmethyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Hydrazinylmethyl)phenol hydrochloride is a chemical compound with the molecular formula C7H10N2O·HCl. It is a derivative of phenol, where a hydrazinylmethyl group is attached to the para position of the phenol ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydrazinylmethyl)phenol hydrochloride typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate. The reaction is carried out in an acidic medium, often using hydrochloric acid, to form the hydrochloride salt of the compound. The reaction conditions usually involve heating the mixture to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4-(Hydrazinylmethyl)phenol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinyl group to other functional groups, such as amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(Hydrazinylmethyl)phenol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other derivatives.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Hydrazinylmethyl)phenol hydrochloride involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzyme activities. The phenolic hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)phenol hydrochloride
- 4-(Methylamino)methylphenol hydrochloride
- 4-(Hydroxymethyl)phenol hydrochloride
Uniqueness
4-(Hydrazinylmethyl)phenol hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in specific chemical and biological applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C7H11ClN2O |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
4-(hydrazinylmethyl)phenol;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-9-5-6-1-3-7(10)4-2-6;/h1-4,9-10H,5,8H2;1H |
InChI Key |
JOHRLHLGHBSDPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


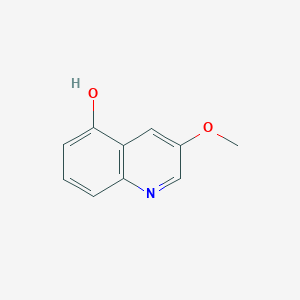
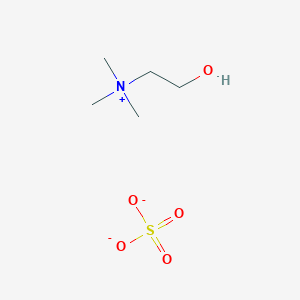
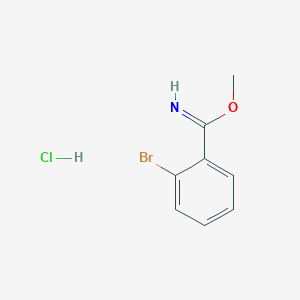
![tert-butyl N-[(3R,4S)-4-(cyclopropylmethyl)pyrrolidin-3-yl]carbamate](/img/structure/B11719805.png)

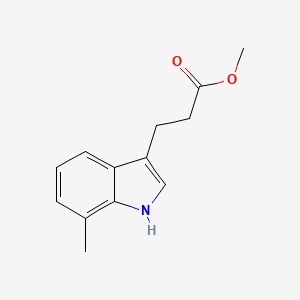
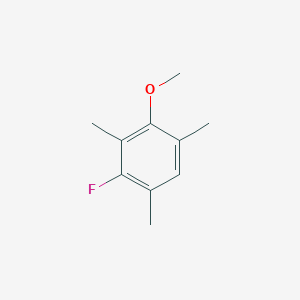
![N-[(Z)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline](/img/structure/B11719842.png)

![6-Chlorooxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B11719852.png)
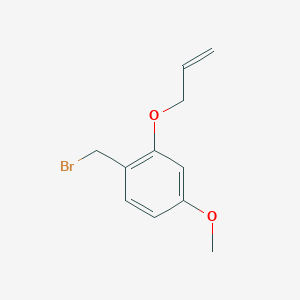
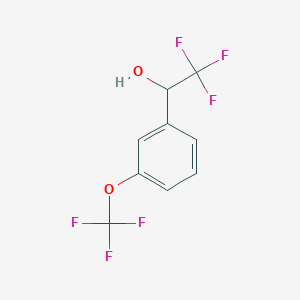
![rac-[(1R,2S)-2-bromocyclopropyl]methanol](/img/structure/B11719864.png)
![8-Bromo-2,3,4,5-tetrahydropyrido[2,3-f][1,4]oxazepine](/img/structure/B11719875.png)
